3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid
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Overview
Description
3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenyl Group: The phenyl group with benzyloxy and methoxy substituents can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Butenoic Acid Moiety: This can be achieved by a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Phenylbutenoic Acids: Compounds with similar butenoic acid moieties but different aromatic rings.
Uniqueness
3-Benzothiazol-2-yl-4-(3-benzyloxy-4-methoxy-phenyl)-but-3-enoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H21NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28) |
InChI Key |
VSTJYONYTZWUFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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